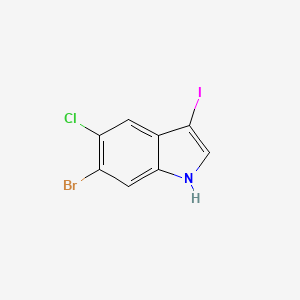
6-Bromo-5-chloro-3-iodo-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-chloro-3-iodo-1H-indole is a halogenated indole derivative characterized by the presence of bromine, chlorine, and iodine atoms on its indole ring structure. Indoles are a significant class of heterocyclic compounds known for their biological and pharmaceutical importance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-3-iodo-1H-indole typically involves halogenation reactions of indole or its derivatives. One common method is the direct halogenation of indole using halogenating agents such as bromine, chlorine, and iodine under controlled conditions. Another approach involves the sequential halogenation of indole, where one halogen is introduced first, followed by the others in a stepwise manner.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-5-chloro-3-iodo-1H-indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the indole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the halogenated indole.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under suitable conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can yield oxidized indole derivatives, such as indole-3-carboxylic acid.
Reduction: Reduction reactions can produce partially or fully reduced indole derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted indole derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-5-chloro-3-iodo-1H-indole has found applications in various scientific fields, including chemistry, biology, medicine, and industry.
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its halogenated structure makes it a versatile intermediate for further chemical transformations.
Biology: Indole derivatives, including this compound, have shown biological activity, such as antimicrobial, antiviral, and anticancer properties. These compounds can interact with biological targets and modulate various cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to bind to multiple receptors and influence biological pathways makes it a valuable candidate for drug discovery.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure and reactivity profile make it suitable for various industrial applications.
Mécanisme D'action
6-Bromo-5-chloro-3-iodo-1H-indole is compared with other similar halogenated indole derivatives, such as 5-bromo-6-chloro-1H-indole and 3-iodo-1H-indole. While these compounds share structural similarities, this compound is unique due to the presence of all three halogens on the indole ring, which can influence its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
5-bromo-6-chloro-1H-indole
3-iodo-1H-indole
6-bromo-1H-indole
5-chloro-1H-indole
Propriétés
IUPAC Name |
6-bromo-5-chloro-3-iodo-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClIN/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJDJOWEDXSIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)NC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
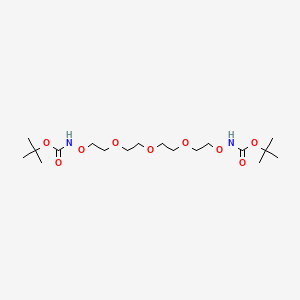
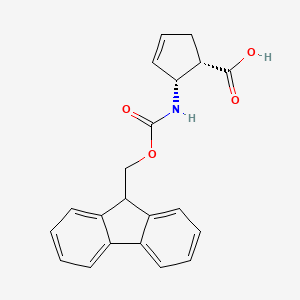
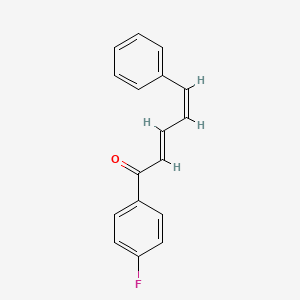
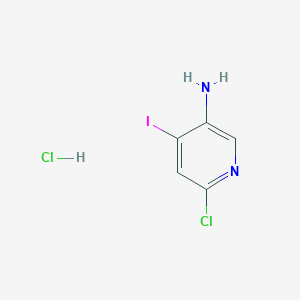
![2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8132997.png)
![2-Amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B8133004.png)
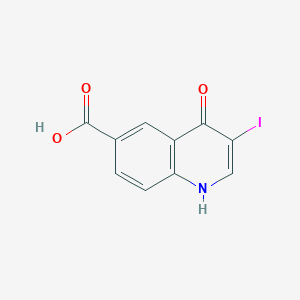
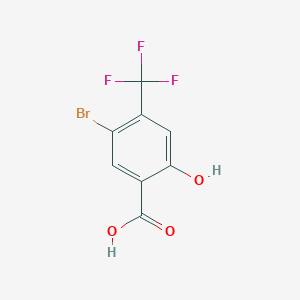
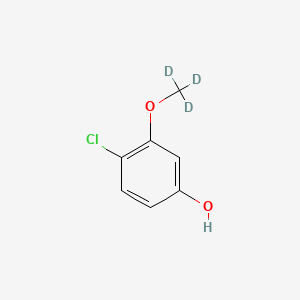

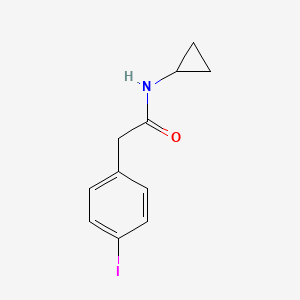
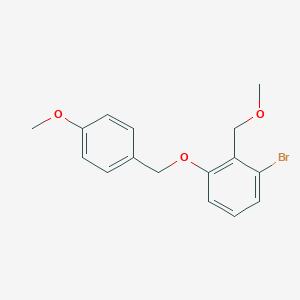
![(1R,4S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8133045.png)

